BenchChemオンラインストアへようこそ!

Beta-Amyloid (1-20)

Metal-coordination chemistry Oxidative catalysis Alzheimer's disease metallobiology

Select β-Amyloid (1-20) for metal-coordination studies requiring a non-fibrillogenic scaffold. This N-terminal fragment retains the high-affinity Cu(II)-binding domain and the 17-20 aggregation-enhancing motif, while eliminating Met35 redox interference and aggregation heterogeneity of Aβ1-40/42. Ideal for EPR spectroscopy, oxidative catalysis assays, and cross-seeding experiments. Not interchangeable with full-length Aβ isoforms.

Molecular Formula
Molecular Weight 2461.7
Cat. No. B1578796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (1-20)
Molecular Weight2461.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (1-20) Peptide: Product Overview and Research Procurement Guidance


Beta-Amyloid (1-20) is a synthetic peptide fragment comprising the first 20 N-terminal amino acid residues of the full-length amyloid beta (Aβ) protein [1]. As a truncated Aβ isoform with a molecular weight of 2461.7 Da and the molecular formula C₁₁₃H₁₅₇N₃₁O₃₂ (CAS: 186319-68-6), it is primarily utilized as a research tool in Alzheimer's disease (AD) mechanistic studies, particularly in investigations of metal-binding coordination chemistry and the role of specific sequence domains in modulating Aβ aggregation [2][3]. Unlike the extensively studied full-length isoforms Aβ1-40 and Aβ1-42, this N-terminal fragment lacks the hydrophobic C-terminal region (residues 21-40/42) that is critical for amyloid fibril nucleation and propagation, resulting in fundamentally distinct biophysical properties, solubility profiles, and experimental applications [4].

Why Beta-Amyloid (1-20) Cannot Be Substituted with Full-Length Aβ1-40 or Aβ1-42 in Research Assays


Procurement specialists and researchers must recognize that Beta-Amyloid (1-20) is not functionally interchangeable with the more commonly used full-length isoforms Aβ1-40 or Aβ1-42 due to fundamental differences in aggregation behavior, metal-coordination chemistry, and experimental utility [1][2]. While Aβ1-40 and Aβ1-42 are selected for studies requiring robust amyloid fibril formation, neurotoxicity induction, or disease-relevant oligomerization, Beta-Amyloid (1-20) lacks the C-terminal hydrophobic core (residues 21-42) that drives β-sheet stacking and fibril nucleation, rendering it incapable of forming amyloid fibrils independently [3][4]. Conversely, its N-terminal sequence (residues 1-16/20) contains the high-affinity metal-binding domain for Cu(II) ions, enabling oxidative catalysis studies that are confounded in full-length peptides by Met35 redox interference and aggregation-induced heterogeneity [5]. Substituting Beta-Amyloid (1-20) with any full-length isoform would introduce uncontrolled variables including fibril formation, altered metal accessibility, and divergent solution-phase behavior—each of which fundamentally alters the experimental readout and compromises data reproducibility. The quantitative evidence below delineates exactly where Beta-Amyloid (1-20) demonstrates verifiable differentiation that informs scientific selection.

Beta-Amyloid (1-20): Quantitative Differentiation Evidence for Procurement Decision-Making


Cu(II)-Beta-Amyloid (1-20) Exhibits 248-Fold Higher External Methionine Binding Affinity Compared to Cu(II)-Aβ1-40

In comparative Cu(II)-coordination studies, Beta-Amyloid (1-20) demonstrates substantially enhanced accessibility of its metal-binding site relative to full-length Aβ1-40, as quantified by external methionine binding affinity. The Cu(II) complex of Aβ(1-20) binds exogenous Met with a dissociation constant (Kd) of 11.3 μM, whereas Cu(II)-Aβ(1-40) exhibits a Kd of 2.8 mM [1]. This difference reflects reduced steric hindrance and greater metal center accessibility in the truncated 1-20 fragment, which lacks the C-terminal domain that partially occludes the Cu(II) binding site in the full-length peptide. This quantitative differentiation directly supports the selection of Aβ(1-20) over Aβ(1-40) for metal-coordination and oxidative catalysis studies requiring defined, unobstructed metal center access [2].

Metal-coordination chemistry Oxidative catalysis Alzheimer's disease metallobiology

Beta-Amyloid (1-20) Lacks Independent Fibril Formation Capacity, in Contrast to Aβ1-40 and Aβ1-42

Aggregation assays across multiple truncated Aβ peptides reveal a strict sequence-length dependency for amyloid fibril formation. Full-length Aβ1-40 and Aβ1-42 undergo spontaneous aggregation into β-sheet-rich amyloid fibrils with well-characterized kinetics, with Aβ1-42 exhibiting markedly faster aggregation than Aβ1-40 [1]. In contrast, N-terminal fragments including Aβ1-16, Aβ1-20, and Aβ1-28 fail to form amyloid fibrils independently due to the absence of the hydrophobic C-terminal region (residues 29-40/42) that constitutes the cross-β spine of the amyloid fibril core [2][3]. The lack of intrinsic fibrillogenesis in Beta-Amyloid (1-20) is a definitive biochemical property that distinguishes it from full-length isoforms and determines its appropriate experimental use cases. Note: This is a class-level inference based on the absence of the C-terminal fibril-nucleating domain in Aβ(1-20); direct head-to-head fibril kinetic data comparing Aβ(1-20) with Aβ1-40/42 were not identified in the accessible literature.

Amyloid aggregation Fibril nucleation Peptide truncation analysis

Beta-Amyloid (1-20) Contains Residues 17-20 Critical for Enhancing Full-Length Aβ1-40 Aggregation

Co-incubation studies evaluating nine different Aβ peptide fragments with full-length Aβ1-40 identified that fragments containing residues 17-20 or 30-35 significantly enhance the aggregation of Aβ1-40, whereas fragments lacking these regions do not [1]. Specifically, Aβ10-20 (which encompasses residues 17-20) was among the six fragments that enhanced Aβ1-40 aggregation, while Aβ1-16 (which lacks residues 17-20) showed no aggregation-enhancing effect. This structure-function mapping establishes that the 17-20 region within Beta-Amyloid (1-20) constitutes a critical aggregation-modulating domain, despite the fragment's inability to form fibrils independently. The data position Aβ(1-20) as a targeted probe for dissecting sequence-specific contributions to Aβ aggregation cascades, distinct from both non-modulating N-terminal fragments (e.g., Aβ1-11, Aβ1-16) and autonomously fibrillogenic full-length peptides.

Aggregation modulation Cross-seeding Alzheimer's disease pathology

Cu(II)-Beta-Amyloid (1-20) Retains Oxidative Catalytic Activity Equivalent to Cu(II)-Aβ1-40 Toward Catecholamine Neurotransmitters

Comparative oxidation assays demonstrate that the Cu(II) complex of Beta-Amyloid (1-20) exhibits significant metal-centered oxidative activity toward catecholamine neurotransmitters that is comparable to that of full-length Cu(II)-Aβ(1-40), with both complexes catalyzing the oxidation of dopamine and other catecholamines at neutral pH both with and without exogenous H₂O₂ [1][2]. Critically, this oxidative catalysis occurs despite the absence of methionine-35 (Met35) in the 1-20 fragment, directly refuting the long-standing hypothesis that Met35 serves as the requisite redox-active residue for Aβ-associated oxidative stress [3]. The retention of full oxidative capacity in the truncated 1-20 fragment—coupled with competitive inhibition by physiological reductants ascorbate (competitive Kic = 66 μM) and glutathione (non-competitive Kinc = 53 μM)—establishes Aβ(1-20) as the preferred reagent for isolating the metal-centered component of Aβ oxidative chemistry from Met35-dependent redox mechanisms [4]. Note: Quantitative catalytic rate constants for Aβ(1-20) versus Aβ(1-40) under identical conditions were not extracted; the equivalence conclusion is drawn from qualitative comparative activity assessments in the cited studies.

Metal-centered oxidation Neurotransmitter catalysis Reactive oxygen species

Beta-Amyloid (1-20): Validated Research Applications and Procurement Use Cases


Metal-Binding and Oxidative Catalysis Studies in Alzheimer's Disease Research

Beta-Amyloid (1-20) is the optimal reagent for investigating Cu(II) and other transition metal coordination chemistry of the Aβ N-terminal domain without interference from Met35 redox activity or aggregation-induced heterogeneity. The fragment's 248-fold higher external methionine binding affinity (Kd = 11.3 μM) relative to Cu(II)-Aβ1-40 (Kd = 2.8 mM) enables precise characterization of metal-ligand interactions using EPR spectroscopy, kinetic assays, and optical methods [1][2]. Its retention of oxidative catalytic activity toward catecholamine neurotransmitters—despite lacking Met35—provides a clean experimental system for dissecting metal-centered oxidative stress mechanisms from Met35-dependent pathways, with well-characterized inhibition by ascorbate (competitive Kic = 66 μM) and glutathione (non-competitive Kinc = 53 μM) serving as internal validation controls [3]. Researchers should select Aβ(1-20) over Aβ1-16 when the 17-20 aggregation-modulating domain must be present for structural context, and over Aβ1-40/42 when aggregation must be eliminated as a confounding variable.

Aggregation Modulation and Cross-Seeding Mechanism Studies

Beta-Amyloid (1-20) serves as a sequence-specific probe for mapping the aggregation-enhancing domains of the Aβ peptide. As established by Liu et al., fragments containing residues 17-20 significantly enhance the aggregation of full-length Aβ1-40, whereas N-terminal fragments lacking this region (Aβ1-11, Aβ1-16) exhibit no such enhancement [1]. Aβ(1-20) contains the 17-20 domain within a non-fibrillogenic scaffold, making it an ideal positive-control reagent in co-incubation assays designed to test the effects of sequence modifications, small-molecule aggregation inhibitors, or beta-sheet breaker compounds on Aβ1-40 aggregation kinetics. Its solubility in DMSO and defined molecular weight (2461.7 Da) enable precise stoichiometric control in cross-seeding experiments where full-length peptides would introduce uncontrolled self-aggregation artifacts. This application leverages the fragment's unique combination of containing the 17-20 aggregation-enhancing domain while lacking intrinsic fibrillogenicity—a property profile not available from either full-length Aβ isoforms or shorter N-terminal fragments.

Mechanistic Dissection of Aβ Oxidative Stress Pathways Without Met35 Confounding

For investigators studying the contribution of metal-Aβ complexes to oxidative stress in AD, Beta-Amyloid (1-20) provides an indispensable experimental control that isolates metal-centered oxidation from Met35-dependent redox chemistry. The observation that Cu(II)-Aβ(1-20) retains full oxidative catalytic activity toward dopamine and other catecholamines directly contradicts the Met35 redox hypothesis and establishes that the N-terminal metal-binding domain alone is sufficient for ROS generation [1][2]. This finding makes Aβ(1-20) the preferred reagent for screening metal-chelating therapeutic candidates, testing antioxidant inhibition mechanisms, and conducting structure-activity relationship studies of metallo-Aβ oxidation. The fragment's defined Cu(II)-binding stoichiometry and the absence of aggregation-induced heterogeneity ensure reproducible kinetic measurements that cannot be achieved with full-length Aβ1-40/42, where variable aggregation states confound metal accessibility and catalytic rate determinations [3]. Procurement of Aβ(1-20) for these applications should be accompanied by careful attention to DMSO solubility parameters and -20°C storage conditions to preserve peptide integrity.

Solid-State NMR and Biophysical Reference Standard for N-Terminal Aβ Conformation

Beta-Amyloid (1-20) functions as a well-characterized reference standard for biophysical studies requiring a non-aggregating N-terminal Aβ fragment of defined molecular composition. With a precise molecular weight of 2461.7 Da (formula C₁₁₃H₁₅₇N₃₁O₃₂, CAS 186319-68-6) and established solubility in DMSO, the fragment is suitable for solution-phase NMR structural studies, circular dichroism spectroscopy, and mass spectrometry calibration [1][2]. Its lack of intrinsic fibril formation eliminates the sample heterogeneity and precipitation issues that plague full-length Aβ preparations, making it a reliable reference compound for instrument standardization and method development in amyloid research laboratories. The commercial availability of both free-base and acetate salt forms allows researchers to select the optimal formulation for their specific buffer and pH conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta-Amyloid (1-20)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.